Enniatin B: A Technical Guide to its Chemical Structure and Physicochemical Properties
Enniatin B: A Technical Guide to its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B is a cyclic hexadepsipeptide mycotoxin belonging to the enniatin complex, primarily produced by various species of Fusarium fungi.[1][2] Structurally, it is composed of three alternating units of N-methyl-L-valine and D-α-hydroxyisovaleric acid. This molecule has garnered significant interest within the scientific community due to its diverse biological activities, including insecticidal, antifungal, antibacterial, and potent cytotoxic effects against various cancer cell lines.[3] The primary mechanism underlying its bioactivity is its ionophoric nature, enabling it to transport cations across biological membranes, thereby disrupting cellular ion homeostasis.[1][4] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of Enniatin B, supported by experimental methodologies and visual representations of its mechanism of action.
Chemical Structure
Enniatin B is a cyclic depsipeptide with the chemical formula C₃₃H₅₇N₃O₉ and a molecular weight of 639.8 g/mol .[5] Its structure consists of a repeating sequence of three N-methyl-L-valine residues and three D-α-hydroxyisovaleric acid residues linked by alternating peptide and ester bonds.[6] This cyclic structure forms a cavity that can selectively bind and transport monovalent cations, such as potassium ions (K⁺), across lipid bilayers.[4]
Physicochemical Properties of Enniatin B
The physicochemical properties of Enniatin B are crucial for understanding its biological activity, including its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₃₃H₅₇N₃O₉ | [5] |
| Molecular Weight | 639.8 g/mol | [5] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 172-176 °C | [8] |
| Solubility | Soluble in DMSO, ethanol, methanol, DMF. Almost insoluble in water. | [7] |
| LogP (Octanol-Water) | 4.68 | [9] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of Enniatin B is determined using a standard capillary melting point apparatus.
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Sample Preparation: A small amount of dry, powdered Enniatin B is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[10]
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a steady and slow rate.
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Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[11]
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a compound.
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Preparation of Supersaturated Solution: An excess amount of Enniatin B is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.[12]
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Equilibration: The flask is sealed and agitated in a mechanical shaker at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of Enniatin B in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined using the shake-flask method.
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of Enniatin B is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the partitioning of Enniatin B between the two phases to reach equilibrium.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of Enniatin B in each phase is determined by a suitable analytical method like HPLC-MS/MS.[15] The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Enniatin B is its ability to act as an ionophore, which disrupts cellular ion gradients, leading to a cascade of downstream events culminating in cell death.
Caption: Proposed signaling pathway of Enniatin B-induced cytotoxicity.
Enniatin B integrates into the cell membrane, forming channels or carrier complexes that facilitate the transport of cations, particularly K⁺, into the cell.[1][4] This influx disrupts the electrochemical gradient across the mitochondrial membrane, leading to its depolarization.[1] Mitochondrial dysfunction triggers the overproduction of reactive oxygen species (ROS), which in turn activates the intrinsic apoptotic pathway through the activation of caspases, such as caspase-3 and caspase-9.[16] Additionally, Enniatin B has been shown to inhibit the extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in cell proliferation and survival.[3][17] The culmination of these events leads to programmed cell death, or apoptosis. In cases of severe cellular damage, necrosis may also occur.[18]
Experimental Workflow for Cytotoxicity Assessment
A typical workflow to assess the cytotoxic effects of Enniatin B on a cancer cell line is outlined below.
Caption: Experimental workflow for assessing the cytotoxicity of Enniatin B.
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Cell Culture: The selected cancer cell line (e.g., HepG2 human liver cancer cells or Caco-2 human colon cancer cells) is maintained in appropriate culture conditions.
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Enniatin B Preparation: A stock solution of Enniatin B is prepared in a suitable solvent, typically DMSO, and then diluted to various working concentrations in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Treatment: The cells are treated with different concentrations of Enniatin B. A vehicle control (DMSO) and an untreated control are included.
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Incubation: The treated cells are incubated for various time points (e.g., 24, 48, and 72 hours).
-
Analysis:
-
Cell Viability (MTT Assay): The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of their viability.[19]
-
Apoptosis/Necrosis (Flow Cytometry): Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between viable, apoptotic, and necrotic cells.
-
-
Data Analysis: The results are analyzed to determine the half-maximal inhibitory concentration (IC50) of Enniatin B for the specific cell line and exposure time.
Conclusion
Enniatin B is a fascinating mycotoxin with a well-defined chemical structure and a range of physicochemical properties that contribute to its significant biological activities. Its ionophoric nature is the cornerstone of its mechanism of action, leading to cytotoxicity in cancer cells through the induction of apoptosis via mitochondrial-dependent pathways and inhibition of pro-survival signaling. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of Enniatin B and its potential applications in drug development. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 3. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enniatin B | C33H57N3O9 | CID 164754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enniatin B1 | C34H59N3O9 | CID 11262300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. who.int [who.int]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. ira.agroscope.ch [ira.agroscope.ch]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
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